molecular formula C18H34N2O6 B15130012 tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate

Cat. No.: B15130012
M. Wt: 374.5 g/mol
InChI Key: ZZTQIRLMJXHPSO-RMHGRBOHSA-N
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Description

tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate are stereoisomers of a compound that features a tert-butyl carbamate group attached to a cyclopropyl ring with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable base.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the cyclopropyl alcohol with tert-butyl isocyanate under mild conditions to form the desired carbamate.

Industrial Production Methods

Industrial production methods for these compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

These compounds can be used as intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, these compounds can be used as probes to study enzyme mechanisms and protein-ligand interactions due to their unique structural features.

Medicine

Industry

In the industrial sector, these compounds can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of these compounds depends on their specific application. For example, in biological systems, they may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
  • tert-Butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
  • tert-Butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
  • tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate

Uniqueness

The uniqueness of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate lies in their stereochemistry, which can significantly influence their reactivity and interactions with biological targets. This makes them valuable tools in stereochemical studies and the development of stereoselective synthesis methods.

Properties

Molecular Formula

C18H34N2O6

Molecular Weight

374.5 g/mol

IUPAC Name

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate

InChI

InChI=1S/2C9H17NO3/c2*1-9(2,3)13-8(12)10-7-4-6(7)5-11/h2*6-7,11H,4-5H2,1-3H3,(H,10,12)/t2*6-,7+/m10/s1

InChI Key

ZZTQIRLMJXHPSO-RMHGRBOHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO.CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CO.CC(C)(C)OC(=O)NC1CC1CO

Origin of Product

United States

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